molecular formula C24H23NO3 B1628040 N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid CAS No. 340168-99-2

N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid

Cat. No.: B1628040
CAS No.: 340168-99-2
M. Wt: 373.4 g/mol
InChI Key: NCYIVOVUPRJYNJ-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid is a chiral compound with significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of phthalamic acid and possesses two chiral centers, making it a highly stereochemically complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid typically involves the reaction of phthalic anhydride with (S)-(-)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of the reaction parameters are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalamic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phthalimide derivatives, amine derivatives, and substituted phthalamic acids. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical research.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of chiral drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Mechanism of Action

The mechanism by which N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid can be compared with other similar compounds, such as:

    N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid: This compound is the enantiomer of this compound and has similar chemical properties but different biological activities.

    N,N-Bis(trifluoromethylsulfonyl)amides: These compounds have similar structural features but differ in their functional groups and applications.

    Naphthylphthalamic acid: This compound is used as an inhibitor in biochemical studies and has different molecular targets and mechanisms of action

This compound stands out due to its unique chiral properties and wide range of applications in various fields of scientific research.

Properties

IUPAC Name

2-[bis[(1S)-1-phenylethyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYIVOVUPRJYNJ-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583770
Record name 2-{Bis[(1S)-1-phenylethyl]carbamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340168-99-2
Record name 2-{Bis[(1S)-1-phenylethyl]carbamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 340168-99-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid
Reactant of Route 2
Reactant of Route 2
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid
Reactant of Route 3
Reactant of Route 3
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid
Reactant of Route 6
Reactant of Route 6
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.